molecular formula C16H36Cl4N6O2S2 B14764352 H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl

H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl

Cat. No.: B14764352
M. Wt: 550.4 g/mol
InChI Key: YPXJOPDHFCBKAH-UEZRWYIOSA-N
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Description

H-Cys(1)-piperazino(4-Me)H-Cys(1)-piperazino(4-Me)4HCl is a synthetic compound that features a cysteine derivative linked to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl typically involves the following steps:

    Protection of Cysteine: The cysteine amino group is protected to prevent unwanted reactions.

    Formation of Piperazine Derivative: The piperazine moiety is synthesized separately, often involving methylation at the 4-position.

    Coupling Reaction: The protected cysteine and piperazine derivatives are coupled under specific conditions to form the desired compound.

    Deprotection and Purification: The protecting groups are removed, and the compound is purified, often using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfides.

    Reduction: Reduction reactions can target the piperazine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds or other nucleophiles.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds.

Scientific Research Applications

H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to oxidative stress, signal transduction, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    H-Cys(4-MeBzl)-OH: A cysteine derivative with a benzyl group.

    H-Cys(4-MeO-Bzl)-OH: A cysteine derivative with a methoxybenzyl group.

Uniqueness

H-Cys(1)-piperazino(4-Me).H-Cys(1)-piperazino(4-Me).4HCl is unique due to its specific piperazine substitution, which may confer distinct biological and chemical properties compared to other cysteine derivatives.

Properties

Molecular Formula

C16H36Cl4N6O2S2

Molecular Weight

550.4 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one;tetrahydrochloride

InChI

InChI=1S/C16H32N6O2S2.4ClH/c1-19-3-7-21(8-4-19)15(23)13(17)11-25-26-12-14(18)16(24)22-9-5-20(2)6-10-22;;;;/h13-14H,3-12,17-18H2,1-2H3;4*1H/t13-,14-;;;;/m0..../s1

InChI Key

YPXJOPDHFCBKAH-UEZRWYIOSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)[C@H](CSSC[C@@H](C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C(CSSCC(C(=O)N2CCN(CC2)C)N)N.Cl.Cl.Cl.Cl

Origin of Product

United States

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